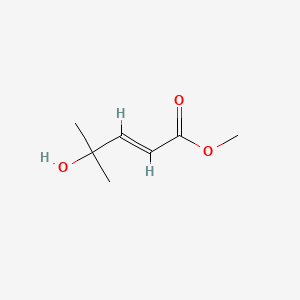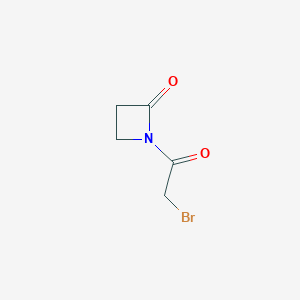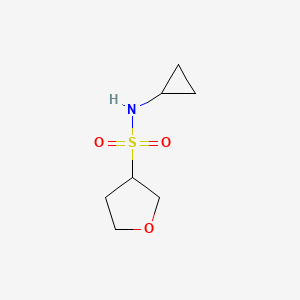
N-cyclopropyltetrahydrofuran-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyltetrahydrofuran-3-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to a tetrahydrofuran ring with a cyclopropyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyltetrahydrofuran-3-sulfonamide typically involves the reaction of thiols with amines. One common method is the oxidative coupling of thiols and amines, which can be performed in a single step without the need for additional pre-functionalization and de-functionalization steps . This method is efficient and environmentally friendly, reducing waste generation.
Industrial Production Methods
Industrial production of sulfonamides, including this compound, often involves the in situ preparation of sulfonyl chlorides from thiols by oxidation with reagents such as N-chlorosuccinimide (NCS), followed by reaction with amines . This method is convenient and scalable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclopropyltetrahydrofuran-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The sulfonamide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like N-chlorosuccinimide (NCS) and reducing agents such as ammonium carbamate . Reaction conditions typically involve mild temperatures and the use of solvents like methanol.
Major Products Formed
The major products formed from these reactions include sulfonyl chlorides, sulfonamides, and other sulfur-containing derivatives .
Wissenschaftliche Forschungsanwendungen
N-cyclopropyltetrahydrofuran-3-sulfonamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N-cyclopropyltetrahydrofuran-3-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking their active sites . This inhibition can lead to various biological effects, including antibacterial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-cyclopropyltetrahydrofuran-3-sulfonamide include other sulfonamides such as sulfonimidates and sulfoximines . These compounds share the sulfonamide functional group but differ in their overall structure and substituents.
Uniqueness
This compound is unique due to its specific combination of a tetrahydrofuran ring and a cyclopropyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C7H13NO3S |
|---|---|
Molekulargewicht |
191.25 g/mol |
IUPAC-Name |
N-cyclopropyloxolane-3-sulfonamide |
InChI |
InChI=1S/C7H13NO3S/c9-12(10,8-6-1-2-6)7-3-4-11-5-7/h6-8H,1-5H2 |
InChI-Schlüssel |
MBPJHSNQQCSBMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NS(=O)(=O)C2CCOC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 1,3-dimethyl-2-thiabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B13957264.png)
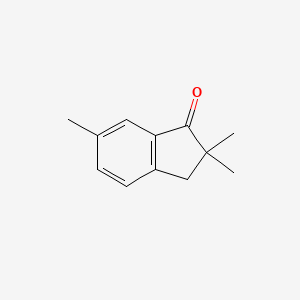
![N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B13957278.png)
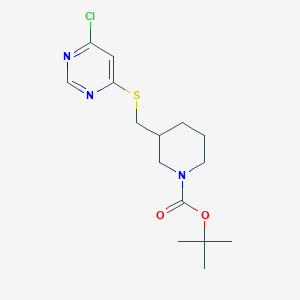
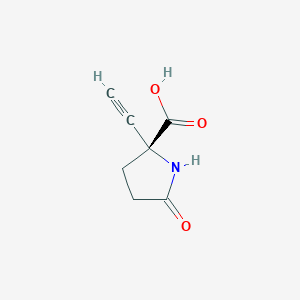

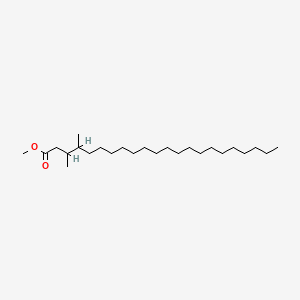

![N-isopropyl-1H-benzo[d]imidazole-2-sulfonamide](/img/structure/B13957310.png)
